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Compound of Interest

Compound Name: 3-Bromo-6-methoxyquinoline

Cat. No.: B077520

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Bromo-6-methoxyquinoline (CAS No. 14036-96-5), a substituted quinoline of interest in
medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, along with
detailed experimental protocols for data acquisition. This document is intended to serve as a
valuable resource for the structural elucidation and characterization of this compound.

Spectroscopic Data Summary

The empirical formula for 3-Bromo-6-methoxyquinoline is C10HsBrNO, with a molecular
weight of approximately 238.08 g/mol .[1] The spectroscopic data presented below are
essential for confirming the identity and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the carbon-hydrogen framework of a molecule.

Table 1: *H NMR Spectroscopic Data for 3-Bromo-6-methoxyquinoline
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Proton Assignment Chemical Shift (8, Multiplicity Coupling Constant
ppm) (J, Hz)

H-2 Data not available s -

H-4 Data not available S -

H-5 Data not available d Value not available
H-7 Data not available dad Value not available
H-8 Data not available d Value not available
OCHs Data not available s -

Note: Specific experimental tH NMR data for 3-Bromo-6-methoxyquinoline was not found in
the provided search results. Expected chemical shifts would be in the aromatic region (7.0-9.0
ppm) and around 3.8-4.0 ppm for the methoxy group protons, based on data for similar
quinoline derivatives.[2]

Table 2: 13C NMR Spectroscopic Data for 3-Bromo-6-methoxyquinoline

Carbon Assignment Chemical Shift (6, ppm)
C-2 Data not available
C-3 Data not available
C-4 Data not available
C-4a Data not available
C-5 Data not available
C-6 Data not available
C-7 Data not available
C-8 Data not available
C-8a Data not available
OCHs Data not available
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Note: Specific experimental 3C NMR data for 3-Bromo-6-methoxyquinoline was not found in
the provided search results. Expected chemical shifts for the quinoline ring carbons would
appear in the range of 100-160 ppm, with the carbon attached to the bromine atom (C-3) and
the carbon bearing the methoxy group (C-6) showing characteristic shifts. The methoxy carbon
would be expected around 55 ppm.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule through their
characteristic vibrational frequencies.

Table 3: IR Spectroscopic Data for 3-Bromo-6-methoxyquinoline

Wavenumber (cm~—?) Intensity Vibrational Mode
~3100-3000 Medium-Weak Aromatic C-H stretch
. C=C and C=N stretching
~1620-1580 Medium-Strong o
(quinoline ring)
) Aromatic ring skeletal
~1500-1400 Medium-Strong o
vibrations
~1250-1200 Strong Aryl-O-CHs asymmetric stretch
~1050-1000 Medium Aryl-O-CHs symmetric stretch
Below 800 Medium-Strong C-Br stretch

Note: Specific experimental IR data for 3-Bromo-6-methoxyquinoline was not found in the
provided search results. The table presents expected absorption bands based on the known
frequencies for quinoline and methoxy- and bromo-substituted aromatic compounds.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition
of a compound.

Table 4. Mass Spectrometry Data for 3-Bromo-6-methoxyquinoline
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m/z Value Relative Intensity lon Assignment
237 ~100% [M]*e (with 7°Br)
239 ~98% [M+2]*++ (with #1Br)

Note: The mass spectrum of 3-Bromo-6-methoxyquinoline is expected to show a
characteristic isotopic pattern for a monobrominated compound, with two molecular ion peaks
of nearly equal intensity separated by 2 m/z units, corresponding to the two stable isotopes of
bromine (7°Br and 81Br).

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data for 3-Bromo-6-
methoxyquinoline.

NMR Spectroscopy

Sample Preparation:

» Weigh approximately 10-20 mg of 3-Bromo-6-methoxyquinoline for tH NMR and 50-100
mg for 13C NMR.

e Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCls or DMSO-ds)
in a clean, dry vial.

o Transfer the solution into a 5 mm NMR tube, ensuring the sample height is adequate for the
spectrometer.

Instrumentation and Data Acquisition:

e Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for
better signal dispersion.

e H NMR:

o Acquire a standard one-dimensional proton spectrum.
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o Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).
o Use a sufficient number of scans to achieve a good signal-to-noise ratio.

o Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at
0.00 ppm).

e 13C NMR:
o Acquire a proton-decoupled 13C spectrum.
o Set the spectral width to encompass all expected carbon resonances (e.g., 0-180 ppm).

o Alarger number of scans will be necessary compared to *H NMR to obtain adequate
signal intensity.

Infrared (IR) Spectroscopy

Sample Preparation:
e Solid Sample (KBr Pellet):

o Thoroughly grind 1-2 mg of 3-Bromo-6-methoxyquinoline with approximately 100-200
mg of dry potassium bromide (KBr) powder in an agate mortar.

o Press the mixture into a transparent pellet using a hydraulic press.
o Attenuated Total Reflectance (ATR):

o Place a small amount of the solid sample directly onto the ATR crystal.

o Apply pressure to ensure good contact between the sample and the crystal.
Instrumentation and Data Acquisition:
e Spectrometer: A Fourier-transform infrared (FTIR) spectrometer.

e Acquisition:
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o Record a background spectrum of the empty sample compartment (or clean ATR crystal).
o Place the sample in the beam path and record the sample spectrum.

o The data is typically collected over the range of 4000-400 cm~1.

Mass Spectrometry (MS)

Sample Preparation:

o Prepare a dilute solution of 3-Bromo-6-methoxyquinoline in a suitable volatile solvent (e.g.,
methanol or acetonitrile).

Instrumentation and Data Acquisition:

e Mass Spectrometer: A mass spectrometer equipped with an appropriate ionization source,
such as Electrospray lonization (ESI) or Electron Impact (El).

e |onization:
o ESI: Suitable for obtaining the protonated molecular ion [M+H]*.

o EI: A"hard" ionization technique that can provide information about the molecular ion and
fragmentation patterns.

o Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass
analyzer (e.g., quadrupole, time-of-flight).

o Data Acquisition: The spectrum is recorded, showing the relative abundance of ions at
different m/z values.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of
a chemical compound like 3-Bromo-6-methoxyquinoline.
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Caption: General workflow for the synthesis and spectroscopic characterization of 3-Bromo-6-
methoxyquinoline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.scbt.com/p/3-bromo-6-methoxyquinoline-14036-96-5
https://www.rsc.org/suppdata/d2/nj/d2nj04119g/d2nj04119g1.pdf
https://www.benchchem.com/product/b077520#spectroscopic-data-for-3-bromo-6-methoxyquinoline-nmr-ir-ms
https://www.benchchem.com/product/b077520#spectroscopic-data-for-3-bromo-6-methoxyquinoline-nmr-ir-ms
https://www.benchchem.com/product/b077520#spectroscopic-data-for-3-bromo-6-methoxyquinoline-nmr-ir-ms
https://www.benchchem.com/product/b077520#spectroscopic-data-for-3-bromo-6-methoxyquinoline-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b077520?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077520?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

